molecular formula C12H9ClN4 B1451547 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 1204297-37-9

7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine

Cat. No.: B1451547
CAS No.: 1204297-37-9
M. Wt: 244.68 g/mol
InChI Key: RRUMUCVWQIBJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine” is a chemical compound with the molecular formula C12H9ClN4 . It is a derivative of pyrazolo[3,4-d]pyridazine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazolo[3,4-d]pyridazine core with a chlorine atom at the 7-position, a methyl group at the 4-position, and a phenyl group at the 1-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 244.68 . It is a solid at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including pyrazolo[3,4-d]pyridazine derivatives, have been extensively explored for their utility as versatile synthetic intermediates. These compounds are pivotal in the formation of metal complexes, catalyst design, and asymmetric synthesis. Their functionalities extend to the development of novel catalysts and the facilitation of various organic transformations, highlighting their significance in advancing the methodologies of organic synthesis and catalysis (Li et al., 2019).

Medicinal Chemistry and Drug Development

The pyrazolo[3,4-d]pyridazine core is identified as a pharmacophore in many biologically active compounds, showcasing a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The compound's utility in medicinal chemistry is further underlined by its role in the design and synthesis of new pharmacologically active agents, offering a foundation for the development of novel therapeutic drugs (Dar & Shamsuzzaman, 2015).

Heterocyclic Compounds in Therapeutics

Research on heterocyclic compounds, akin to 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine, has elucidated their potential in therapeutic applications. These compounds serve as key scaffolds for the synthesis of a wide array of bioactive molecules, contributing to the discovery and development of new drugs with potent anticancer, antibacterial, and anti-inflammatory activities. The exploration of these heterocyclic scaffolds in drug development investigations underscores their importance in medicinal chemistry and pharmacotherapy (Garrido et al., 2021).

Future Directions

The future directions for the study of “7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications .

Biochemical Analysis

Biochemical Properties

7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the G0-G1 phase in cancer cell lines, such as MCF-7 and HCT-116 . This compound also influences cell signaling pathways, including the MAPK/ERK pathway, leading to alterations in gene expression and cellular metabolism . Additionally, this compound has been reported to induce apoptosis in cancer cells by activating caspases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Furthermore, this compound modulates gene expression by interacting with transcription factors and altering chromatin structure . These molecular interactions contribute to its antiproliferative and pro-apoptotic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under physiological conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has been shown to sustain its inhibitory effects on CDK2 and maintain cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . Higher doses may result in adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxic responses . These findings highlight the importance of dose optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound are further conjugated with glucuronic acid and excreted via the biliary route . This compound also affects metabolic flux by altering the levels of key metabolites involved in cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, the compound binds to intracellular proteins, facilitating its distribution to various subcellular compartments . The localization and accumulation of this compound are influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It predominantly localizes to the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications . The nuclear accumulation of this compound enhances its ability to modulate gene expression and exert its antiproliferative effects .

Properties

IUPAC Name

7-chloro-4-methyl-1-phenylpyrazolo[3,4-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c1-8-10-7-14-17(9-5-3-2-4-6-9)11(10)12(13)16-15-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUMUCVWQIBJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
Reactant of Route 2
Reactant of Route 2
7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
Reactant of Route 3
7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
Reactant of Route 4
Reactant of Route 4
7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
Reactant of Route 5
Reactant of Route 5
7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
Reactant of Route 6
7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.